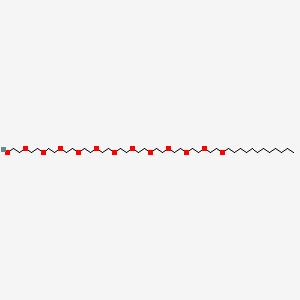

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74O13/c1-2-3-4-5-6-7-8-9-10-11-13-38-15-17-40-19-21-42-23-25-44-27-29-46-31-33-48-35-36-49-34-32-47-30-28-45-26-24-43-22-20-41-18-16-39-14-12-37/h37H,2-36H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPGRAUYWYBJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184647 | |

| Record name | Laureth-12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-00-6 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laureth-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laureth-12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl group-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain length.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors where ethylene oxide is continuously fed into the system along with the initiator. The reaction conditions are carefully monitored to maintain the desired molecular weight distribution and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated compounds, amines.

Scientific Research Applications

Pharmaceutical Applications

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol is primarily utilized in the pharmaceutical industry as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it valuable in formulating topical medications and creams. The compound's hydrophilic-lipophilic balance (HLB) allows it to effectively solubilize active pharmaceutical ingredients (APIs), enhancing their bioavailability.

Case Study: Topical Formulations

A study demonstrated the efficacy of dodecaoxaoctatetracontan-1-ol in enhancing the penetration of anti-inflammatory drugs through the skin barrier. The formulation containing this compound showed a significant increase in drug absorption compared to standard formulations without it .

Industrial Applications

In industrial settings, this compound serves as a lubricant and plasticizer in various applications. Its long carbon chain provides excellent lubrication properties while maintaining thermal stability.

Case Study: Lubrication in Manufacturing

Research indicated that incorporating dodecaoxaoctatetracontan-1-ol into lubricants improved performance in high-temperature environments. The compound reduced friction coefficient and wear rates in mechanical components during testing .

Cosmetic Applications

The cosmetic industry utilizes this compound for its moisturizing properties. It acts as an emollient that enhances skin hydration and texture.

Case Study: Skin Moisturizers

A comparative study on moisturizers showed that those containing dodecaoxaoctatetracontan-1-ol provided better hydration levels over time compared to control products without this ingredient. The results highlighted its effectiveness as a skin conditioning agent .

Research on Environmental Impact

Recent studies have explored the environmental impact of dodecaoxaoctatetracontan-1-ol and its biodegradability. While the compound is stable under various conditions, research indicates that it can be broken down by specific microbial strains.

Case Study: Biodegradation Studies

A laboratory study assessed the biodegradation of dodecaoxaoctatetracontan-1-ol in aquatic environments. Results indicated that certain bacteria could metabolize the compound effectively within 30 days of exposure .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the transport of drugs across the membrane. The compound’s long chain structure allows it to form stable complexes with other molecules, thereby modulating their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain and EO Unit Variations

3,6,9,12-Tetraoxapentacosan-1-ol

- Structure : C₁₃ alkyl chain with 4 EO units.

- Key Differences :

Polyoxyethylene Tridecyl Ether (CAS 78330-21-9)

- Structure : C₁₃ alkyl chain with 12 EO units.

- Molecular Formula : C₃₇H₇₆O₁₃; Molecular Weight : 729.0 g/mol.

- Key Differences: Longer alkyl chain (C₁₃ vs. C₁₂) increases lipophilicity, likely lowering critical micelle concentration (CMC) compared to the target compound. Classified as non-hazardous, contrasting with the target compound’s toxicity profile.

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatetracontan-1-ol

Functional Group Modifications

Sodium Laureth-12 Sulfate (CAS 68039-21-4)

- Structure : Sulfated derivative of the target compound (C₃₆H₇₃O₁₆S⁻·Na⁺).

- Molecular Weight : 817.01 g/mol.

- Key Differences: Anionic surfactant due to the sulfate group, enhancing water solubility and foaming capacity. Used in personal care products (e.g., shampoos) for its detergent properties, unlike the nonionic parent compound.

Diol vs. Mono-ol Structures

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol (HO-PEG13-OH)

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol is a polyether compound categorized under ethoxylated alcohols. It is primarily used in various industrial applications including as a surfactant in cosmetic formulations. This article explores the biological activity of this compound based on available research findings.

- Chemical Formula : C36H74O13

- Molecular Weight : 730.0 g/mol

- CAS Number : 66161-57-7

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its toxicity and potential effects on human health.

Toxicological Studies

- Dermal Toxicity : Studies have shown that this compound does not induce significant dermal sensitization in animal models. For instance, in a study involving guinea pigs subjected to topical application, no evidence of sensitization was observed .

- Repeated Dose Toxicity : The compound exhibits low repeated dose toxicity when administered orally. A no observed adverse effect level (NOAEL) of 1000 ppm was established in a 13-week oral study with rats .

- Genotoxicity : In vitro tests indicated that the compound did not induce gene mutations in bacterial assays (Ames test), suggesting a low potential for genotoxic effects .

- Carcinogenicity : Long-term studies have indicated that the compound is unlikely to cause skin tumors as no significant tumor formation was observed in mice treated with the compound over an extended period .

Case Studies

Several studies have assessed the safety and biological activity of ethoxylated compounds similar to this compound:

- Study on Skin Irritation : In a study where sodium laureth sulfate (a related compound) was tested at varying concentrations on rat skin over 30 days, significant irritation was noted at higher concentrations (60%). However, lower concentrations showed mild effects .

- Human Maximization Study : A human study involving subjects treated with products containing sodium laureth sulfate showed no evidence of sensitization after repeated applications over ten days .

Applications and Implications

This compound is widely used in cosmetic formulations due to its emulsifying and surfactant properties. Its low toxicity profile makes it suitable for use in personal care products where safety is paramount.

Table: Summary of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Dermal Sensitization | No significant sensitization in guinea pigs |

| Oral Repeated Dose | NOAEL of 1000 ppm established; low toxicity |

| Genotoxicity | Negative results in Ames test; no gene mutations induced |

| Carcinogenicity | Unlikely to cause skin tumors based on long-term studies |

| Skin Irritation | Mild irritation at lower concentrations; severe at higher concentrations |

Q & A

Q. How can researchers validate conflicting bioactivity claims in cell-based assays?

- Methodological Answer : Standardize assays using ISO-certified cell lines (e.g., HEK293 or HepG2) and control for endotoxin levels. Perform dose-response studies with independent replicates, and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests). Cross-validate using orthogonal assays (e.g., luciferase reporter systems vs. ELISA) to exclude false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.